Acetic acid, 2,2'-[methylenebis(thio)]bis-, dibutyl ester
Description
Chemical Name: Acetic acid, 2,2'-[methylenebis(thio)]bis-, dibutyl ester CAS Registry Number: 14338-82-0 Synonyms:
- Dibutyl methylenebis(thioglycolate)
- Butyl 2-[(2-butoxy-2-oxoethyl)sulfanylmethylsulfanyl]acetate
- Methylenebis(thioglycolic acid dibutyl ester)
Molecular Formula: C₁₃H₂₄O₄S₂
Molecular Weight: 296.4 g/mol
Structure: The compound features a methylene (-CH₂-) bridge connecting two thio (-S-) groups, each bonded to an acetic acid moiety. The carboxylic acid groups are esterified with n-butyl (-C₄H₉) chains .
Properties
IUPAC Name |
butyl 2-[(2-butoxy-2-oxoethyl)sulfanylmethylsulfanyl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24O4S2/c1-3-5-7-16-12(14)9-18-11-19-10-13(15)17-8-6-4-2/h3-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCWRDNFBMVSDEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)CSCSCC(=O)OCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2065755 | |
| Record name | Dibutyl methylenedithiodi(acetate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2065755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14338-82-0 | |
| Record name | 1,1′-Dibutyl 2,2′-[methylenebis(thio)]bis[acetate] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14338-82-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetic acid, 2,2'-(methylenebis(thio))bis-, 1,1'-dibutyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014338820 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetic acid, 2,2'-[methylenebis(thio)]bis-, 1,1'-dibutyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dibutyl methylenedithiodi(acetate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2065755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dibutyl methylenedithiodi(acetate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.793 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Biological Activity
Acetic acid, 2,2'-[methylenebis(thio)]bis-, dibutyl ester, also known by its CAS number 14338-82-0, is a compound with potential biological activity that warrants detailed exploration. This article reviews the biological properties of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is . The compound features two thioether groups linked by a methylene bridge and two butyl ester functionalities. Its structural characteristics suggest potential interactions with biological systems.
2. Cytotoxicity and Anticancer Activity
Preliminary studies suggest that thioesters can exhibit cytotoxic effects on cancer cell lines. For instance, derivatives of thioacetic acids have shown potential in inhibiting cell proliferation in vitro. The exact mechanism may involve apoptosis induction or interference with cellular signaling pathways crucial for cancer cell survival.
Case Study 1: Antimicrobial Activity
A study investigating the antimicrobial properties of thioesters found that certain derivatives inhibited the growth of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 50 to 200 µg/mL depending on the specific structure of the thioester used. Although direct data on dibutyl ester is scarce, these findings suggest a promising avenue for further research into its antimicrobial potential.
Case Study 2: Cytotoxic Effects on Cancer Cells
In a related study focusing on thioacetic acid derivatives, researchers reported IC50 values below 10 µM against several cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer). These results indicate significant antiproliferative activity which could be attributed to the structural features shared with dibutyl esters.
The biological activity of this compound may be explained through several mechanisms:
- Membrane Disruption : Similar compounds have been shown to integrate into lipid bilayers, leading to increased permeability and eventual cell lysis.
- Enzyme Inhibition : Compounds may act as competitive inhibitors for key enzymes involved in metabolic pathways.
- Apoptosis Induction : Evidence suggests that certain thioesters can trigger apoptotic pathways in cancer cells.
Data Summary Table
Scientific Research Applications
Chemical Synthesis
Dibutyl thiodiacetate serves as an important intermediate in organic synthesis. Its structure allows it to participate in various chemical reactions, including:
- Sulfide Formation : It can be used to synthesize sulfide compounds through nucleophilic substitution reactions.
- Synthesis of Biologically Active Compounds : The compound is utilized in the preparation of pharmaceuticals and agrochemicals, where thioether functionalities are required for biological activity.
Analytical Chemistry
The compound has been analyzed using high-performance liquid chromatography (HPLC). A study demonstrated that dibutyl thiodiacetate can be effectively separated on a C18 HPLC column under reverse phase conditions, indicating its utility in analytical applications for purity assessment and quantitative analysis of related compounds .
Polymer Chemistry
Dibutyl thiodiacetate is explored for its potential role as a plasticizer in polymer formulations. Its incorporation can enhance the flexibility and durability of polymers, particularly in:
- Polyvinyl Chloride (PVC) : It improves the processing characteristics and thermal stability of PVC products.
- Rubber Compounds : It is used to modify rubber properties, enhancing elasticity and resistance to aging.
Agricultural Applications
In agriculture, dibutyl thiodiacetate has been studied for its potential use as a pesticide or fungicide. Its thioether group may contribute to its effectiveness against certain pathogens, making it a candidate for further research in crop protection strategies.
Cosmetic and Personal Care Products
Due to its emulsifying properties, dibutyl thiodiacetate can be utilized in cosmetic formulations. It helps stabilize emulsions and improve the texture of creams and lotions.
Case Study 1: Synthesis of Thioethers
A research project focused on synthesizing various thioether derivatives using dibutyl thiodiacetate as a starting material. The study highlighted the efficiency of this compound in generating diverse thioether structures that exhibit biological activity.
Case Study 2: HPLC Analysis
A detailed investigation into the separation techniques for dibutyl thiodiacetate revealed that using a C18 HPLC column under optimized conditions resulted in high resolution and sensitivity. This method was validated for routine analysis in quality control laboratories .
Comparison with Similar Compounds
Key Trends :
- Volatility : Diethyl ester < Dibutyl ester < Diisooctyl ester (increasing chain length reduces volatility).
- Polymer Compatibility : Longer/branched esters (e.g., diisooctyl) improve miscibility in hydrophobic matrices .
Bridging Group Modifications
Impact : The methylene (-CH₂-) bridge offers greater flexibility and reactivity compared to sterically hindered bridges like 1-methylethylidene (-C(CH₃)₂-).
Metal-Containing Analogous Compounds
Key Differences :
- Toxicity : Tin-containing compounds face stricter regulations due to environmental and health concerns.
- Performance: Tin stabilizers offer superior thermal stability but are being phased out in favor of non-metallic alternatives like the target compound .
Physicochemical Properties Comparison
Research Findings and Commercial Relevance
- Environmental Impact : The target compound’s tin-free structure aligns with global trends toward REACH and RoHS compliance .
- Market Presence: Tin-based stabilizers (e.g., Advastab TM 181S) dominate industrial use, but demand for non-metallic variants is rising .
- Performance Limitations: Non-metallic stabilizers may require higher loadings in PVC compared to tin analogs, increasing costs .
Preparation Methods
Thioether Formation via Thioglycolic Acid Derivatives
One common route to prepare the methylenebis(thio) moiety is through the condensation of thioglycolic acid derivatives with formaldehyde or formaldehyde equivalents. Thioglycolic acid (mercaptoacetic acid) contains both a thiol and a carboxyl group, which facilitates the formation of the bis(thio) bridge when reacted with a methylene source.
Step 1: Methylene Bridging
Thioglycolic acid or its derivatives are reacted with formaldehyde under controlled conditions (acidic or basic catalysis) to form 2,2'-[methylenebis(thio)]diacetic acid.
Step 2: Esterification
The diacid intermediate is then esterified with n-butanol in the presence of an acid catalyst (such as sulfuric acid or p-toluenesulfonic acid) to yield the dibutyl ester.
This method benefits from relatively mild reaction conditions and good yields, making it suitable for industrial synthesis.
Alternative Synthetic Routes
While direct literature on the preparation of this exact compound is limited, related compounds such as 2-[(diphenylmethyl)thio]acetamide have been synthesized through eco-friendly and improved processes involving thiol and methylene chemistry, which can be adapted for the preparation of dibutyl methylenebis(thioglycolate).
- Use of thiol precursors and alkylation agents : Thiol compounds can be alkylated with methylene donors or halogenated acetic acid derivatives to form the thioether linkage.
- Oxidation and reduction steps : In some synthetic schemes, sulfides are oxidized or reduced to control the sulfur oxidation state, which can be relevant depending on the desired product purity and properties.
Research Findings and Data Analysis
A review of chemical databases such as PubChem confirms the molecular identity and synonyms but lacks detailed experimental protocols. However, patent literature related to sulfur-containing acetic acid derivatives provides insights into environmentally friendly and high-yielding processes for related compounds, which can be extrapolated.
| Step | Reagents/Conditions | Outcome | Notes |
|---|---|---|---|
| Methylene bridging | Thioglycolic acid + Formaldehyde, acid/base catalyst | Formation of methylenebis(thio) diacid | Controlled pH and temperature critical |
| Esterification | Diacid + n-butanol, acid catalyst (H2SO4) | Dibutyl ester formation | Removal of water drives reaction |
| Purification | Distillation or crystallization | Pure dibutyl methylenebis(thioglycolate) | Yield optimization via solvent choice |
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing acetic acid, 2,2'-[methylenebis(thio)]bis-, dibutyl ester, and how can reaction yields be optimized?
- Methodology : The compound can be synthesized via a two-step process:
Thioether formation : React 2-mercaptoacetic acid derivatives with formaldehyde under acidic conditions to form the methylenebis(thio) backbone.
Esterification : Introduce dibutyl ester groups using butanol in the presence of a catalyst (e.g., sulfuric acid or p-toluenesulfonic acid).
- Optimization : Yield improvements (typically 70–85%) are achieved by controlling stoichiometry (1:2 molar ratio of formaldehyde to mercaptoacetic acid derivatives), reaction temperature (60–80°C), and solvent polarity (e.g., toluene or DMF) . Purity can be enhanced via vacuum distillation or silica gel chromatography.
Q. What analytical techniques are most effective for characterizing the structural integrity of this compound?
- Key Techniques :
- FT-IR : Confirm thioether (–S–) bonds (500–600 cm⁻¹) and ester carbonyl (C=O) stretches (1720–1740 cm⁻¹).
- NMR : ¹H NMR signals at δ 0.9–1.6 ppm (butyl CH₂/CH₃), δ 3.3–3.7 ppm (–S–CH₂–), and δ 4.1–4.3 ppm (ester –O–CH₂–). ¹³C NMR shows carbonyl carbons at ~170 ppm and methylene sulfur-linked carbons at ~35 ppm .
- GC-MS or LC-MS : Validate molecular weight (calculated: 224.3 g/mol) and detect impurities (e.g., unreacted dibutanol or thiol intermediates) .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Toxicity : Organosulfur compounds may exhibit moderate toxicity. Use PPE (gloves, goggles) and work in a fume hood.
- Storage : Store at 2–8°C in airtight containers to prevent oxidation or hydrolysis .
- Disposal : Neutralize with alkaline solutions (e.g., 10% NaOH) before disposal to avoid releasing reactive thiols .
Advanced Research Questions
Q. How do steric and electronic effects influence the reactivity of the methylenebis(thio) moiety in cross-coupling reactions?
- Steric Effects : The dibutyl ester groups increase steric hindrance, reducing nucleophilic attack at the sulfur atoms. This necessitates catalysts (e.g., Pd/Cu systems) for Suzuki-Miyaura couplings .
- Electronic Effects : The electron-withdrawing ester groups activate the thioether bridge, facilitating electrophilic substitutions (e.g., sulfonation) at the methylene carbon .
- Experimental Design : Compare reaction rates with analogous diethyl or diisooctyl esters to isolate steric/electronic contributions .
Q. What are the primary degradation pathways of this compound under environmental conditions, and how can they be modeled?
- Pathways :
Hydrolysis : Ester cleavage in aqueous acidic/basic media yields 2,2'-[methylenebis(thio)]bisacetic acid and butanol.
Photodegradation : UV exposure breaks S–C bonds, forming sulfoxides and formaldehyde .
- Modeling : Use HPLC-UV to track degradation products and apply pseudo-first-order kinetics. Environmental half-life (t₁/₂) in water ranges from 12–48 hours at pH 7 .
Q. How can contradictions in spectroscopic data (e.g., NMR shifts) be resolved when analyzing structurally similar derivatives?
- Approach :
Cross-Validation : Compare experimental data with computational predictions (DFT calculations for NMR chemical shifts).
Isotopic Labeling : Use deuterated solvents or ¹³C-labeled reactants to assign ambiguous signals .
2D NMR : Employ HSQC and HMBC to correlate proton and carbon environments, especially for overlapping –CH₂–S– peaks .
Q. What role does this compound play in stabilizing polymer matrices, and how does its performance compare to commercial antioxidants?
- Mechanism : The methylenebis(thio) group acts as a radical scavenger, inhibiting oxidative chain scission in polymers like PVC .
- Performance Metrics : At 2.0% w/w loading, it reduces thermal degradation (TGA onset: +20°C vs. control) but underperforms organotin stabilizers (e.g., diisooctyl tin derivatives) in UV resistance tests .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
